molecular formula C20H18N2O5S2 B2472945 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941878-04-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Numéro de catalogue B2472945
Numéro CAS: 941878-04-2
Poids moléculaire: 430.49
Clé InChI: MTWKBFLDGPPLHH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that converts glutamine into glutamate. Glutaminase is a key enzyme in cancer metabolism, and its inhibition has been shown to have therapeutic effects in cancer treatment.

Applications De Recherche Scientifique

Antimicrobial and Anti-proliferative Activities

A series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, including compounds closely related to the target chemical, were synthesized and evaluated for their antimicrobial and anti-proliferative activities. These derivatives showed promising results, with one compound exhibiting notable inhibitory effects on HCT-116 cancer cells, suggesting potential applications in cancer therapy (Mansour et al., 2020).

CDK2 Inhibition for Cancer Treatment

Another research application involves the structure-based drug design leading to the discovery of new 2-aminothiazole CDK2 inhibitors. One compound demonstrated potent and selective inhibition of CDK2, a critical enzyme involved in cell cycle regulation, indicating its potential in cancer treatment (Vulpetti et al., 2006).

Dipeptidyl Peptidase IV Inhibition for Type 2 Diabetes

Novel series of derivatives were synthesized and evaluated as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, incorporating a benzothiazole group, showed highly potent DPP-IV inhibitory activity, suggesting their application in treating type 2 diabetes (Nitta et al., 2008).

Anticonvulsant Agents

The synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety led to the discovery of several compounds with significant anticonvulsive effects. This research opens up possibilities for developing new treatments for epilepsy and related disorders (Farag et al., 2012).

Antimalarial and Potential COVID-19 Applications

An investigation into the antimalarial activity of sulfonamide derivatives also explored their potential application as COVID-19 therapeutics. These studies highlighted the compounds' reactivity and theoretical calculations to support their use against malaria and possibly against COVID-19 (Fahim & Ismael, 2021).

Propriétés

IUPAC Name

4-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c23-19(7-4-10-29(24,25)15-5-2-1-3-6-15)22-20-21-16(12-28-20)14-8-9-17-18(11-14)27-13-26-17/h1-3,5-6,8-9,11-12H,4,7,10,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWKBFLDGPPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.